Oxazolidine-2,5-dione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

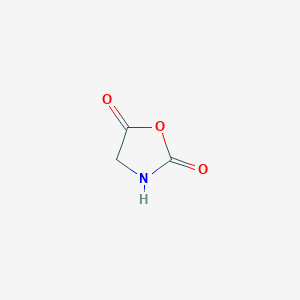

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFEULRMHFMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176257 | |

| Record name | Oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-00-4 | |

| Record name | 2,5-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-OXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Foundational Discoveries in N Carboxyanhydride Chemistry

Early Syntheses of N-Carboxyanhydrides (NCAs)

Leuchs Method (1906)

In a series of papers from 1906 to 1908, Hermann Leuchs reported the first synthesis of α-amino acid N-carboxyanhydrides. encyclopedia.pubfrontiersin.org This discovery was serendipitous, occurring while he was attempting to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by heating them under vacuum at 50-70 °C. encyclopedia.pubwikipedia.org This process, now known as the Leuchs method, involves the cyclization of N-alkoxycarbonyl amino acid halides. mdpi.comfrontiersin.org

The reaction required high temperatures and prolonged reaction times, which could lead to the decomposition of the resulting NCAs. mdpi.com Leuchs observed that the rate of cyclization was dependent on the carbamate (B1207046) substituent, increasing in the order of ethyl, methyl, allyl, and benzyl (B1604629). mdpi.com While initially using thionyl chloride for halogenation, it was later found that phosphorus tribromide was a more effective halogenating agent, allowing the reaction to proceed at milder temperatures (below 25 °C). mdpi.com Despite his pioneering work, Leuchs shifted his research focus away from NCAs due to the limitations in analytical techniques for characterizing the polymeric products and a misinterpretation of their structure. encyclopedia.pub

Fuchs-Farthing Route (1950)

The Fuchs-Farthing method is now the most widely used and economical approach for synthesizing NCAs. encyclopedia.pubmdpi.com This method involves the direct phosgenation of unprotected α-amino acids. mdpi.com The groundwork for this route was laid in 1922 by Friedrich Fuchs, who prepared the NCA of N-phenylglycine through phosgenation in an aqueous solution. encyclopedia.pub Building on this, A.C. Farthing modified the reaction in 1950, preparing NCAs of other amino acids like glycine (B1666218), DL-β-phenylalanine, and L-leucine. encyclopedia.pub

The typical procedure involves reacting an α-amino acid with phosgene (B1210022) or its safer alternatives, diphosgene and triphosgene, in a solvent such as ethyl acetate (B1210297), dichloromethane (B109758), or dioxane at elevated temperatures (around 60°C) under an inert atmosphere. encyclopedia.pubdcu.ie This method generally provides pure NCA monomers in good yields with no racemization. mdpi.com However, impurities such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides can form, which must be removed as they can interfere with subsequent polymerization steps. mdpi.com

Evolution of Ring Opening Polymerization Rop of Ncas

Early Mechanistic Insights (Pre-1970s)

Following the initial discovery of NCAs and their tendency to polymerize, significant research before the 1970s was dedicated to understanding the mechanism of the ring-opening polymerization (ROP). rsc.orgresearchgate.net It was generally accepted that the ROP of NCAs could proceed through two primary pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). dcu.ieresearchgate.net

The Normal Amine Mechanism (NAM) is typically initiated by nucleophiles containing at least one active hydrogen, such as primary and secondary amines, water, and alcohols. dcu.ieresearchgate.net In this mechanism, the initiator performs a nucleophilic attack on the C5 carbonyl carbon of the NCA ring. dcu.iersc.org This leads to the opening of the ring to form a carbamic acid intermediate, which then decarboxylates to yield a new primary amine. This new amine can then attack another NCA monomer, propagating the polymer chain. dcu.ie The use of primary amines as initiators is common because their high nucleophilicity and low steric hindrance allow for rapid initiation, which can lead to polymers with low polydispersity. encyclopedia.pub

The Activated Monomer Mechanism (AMM) was proposed to explain the polymerization initiated by strong bases, such as tertiary amines or alkoxide anions. dcu.ieresearchgate.net In this pathway, the initiator acts as a base, deprotonating the nitrogen of the NCA to form an "activated monomer" anion. dcu.iersc.org This anion then acts as the nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the polymerization. dcu.ie

Discovery of Living ROP of NCAs

A major limitation in early NCA polymerization was the lack of control over the polymer chain length and the presence of side reactions, such as the "carbamate mechanism," which could terminate chain growth. mdpi.com A significant breakthrough in achieving controlled polymerization came in the late 1990s.

In 1997, Deming and his colleagues introduced the use of transition-metal complexes as initiators for the ROP of NCAs. mdpi.comresearchgate.net This approach provided a "living" polymerization, meaning that the polymer chains continue to grow as long as monomer is available, with minimal termination or chain transfer reactions. This allows for precise control over the molecular weight and the creation of well-defined block copolymers. illinois.edu The use of zerovalent nickel and cobalt complexes, for instance, led to the formation of metallacyclic active species that controlled the addition of NCA monomers to the growing polymer chain end. illinois.edu

Further developments in living ROP have included the use of other initiating systems, such as hexamethyldisilazane (B44280) (HMDS), which mediates a controlled and living polymerization through a silyl (B83357) carbamate (B1207046) terminal group. nih.gov These advancements have overcome many of the drawbacks of traditional NCA polymerization methods, paving the way for the synthesis of complex and well-defined polypeptide architectures. mdpi.comillinois.edu

Phosgene-Based Synthesis Routes

The traditional and most common approach to synthesizing NCAs involves the use of phosgene (B1210022) (COCl₂) or its derivatives. This method, known as the Fuchs-Farthing route, is widely employed due to its efficiency. frontiersin.orgmdpi.compku.edu.cn

Direct Reaction with Phosgene

The direct phosgenation of unprotected α-amino acids is a foundational method for producing NCAs. frontiersin.orgmdpi.com This reaction involves treating a suspension of an amino acid with gaseous phosgene. The process leads to the formation of the desired oxazolidine-2,5-dione ring structure. frontiersin.orgnih.gov The primary byproduct of this reaction is hydrogen chloride (HCl), which can complicate the process by forming salts with the unreacted amino acid and potentially causing acid-catalyzed decomposition of the NCA product. acs.orgtandfonline.com

The general mechanism involves the reaction of the amino acid with phosgene to form a chlorocarbonyl-substituted amino acid intermediate, which then undergoes intramolecular cyclization to yield the NCA and HCl. nih.gov

Utilization of Phosgene Derivatives (e.g., Triphosgene, Diphosgene)

Due to the high toxicity and gaseous nature of phosgene, safer, solid, or liquid alternatives have been widely adopted for laboratory and large-scale synthesis. nih.govkobe-u.ac.jp Bis(trichloromethyl) carbonate, commonly known as triphosgene, and trichloromethyl chloroformate, or diphosgene, serve as convenient substitutes that generate phosgene in situ. nih.govmdpi.comacs.org

Triphosgene, a stable solid, reacts with nucleophiles, such as an amino acid, to produce the corresponding NCA. nih.govacs.org This method is often preferred for laboratory-scale syntheses for safety reasons. nih.govkobe-u.ac.jp Similarly, diphosgene is a liquid that can be more easily handled than gaseous phosgene and is used in procedures that treat an amino acid suspension in a solvent like tetrahydrofuran (B95107) (THF). tandfonline.com The use of these derivatives offers a more controlled release of phosgene, enhancing the safety and practicality of the synthesis. acs.orgtandfonline.com

Table 1: Comparison of Phosgene and its Derivatives for NCA Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantages |

|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than gas |

Strategies for Hydrogen Chloride Scavenging and Removal

A critical challenge in phosgene-based NCA synthesis is the management of the hydrogen chloride (HCl) byproduct. tandfonline.com The presence of HCl can lead to the formation of amino acid hydrochloride salts and can also initiate undesired polymerization or decomposition of the NCA product. acs.orgtandfonline.com Several strategies have been developed to mitigate these issues.

One common approach is the use of organic bases , which act as both a reaction accelerator and an HCl scavenger. nih.gov However, the selection of the base is crucial to avoid side reactions.

More recently, epoxy compounds such as propylene (B89431) oxide and epichlorohydrin (B41342) have been introduced as highly efficient and ultra-fast HCl scavengers. pku.edu.cnacs.orgnih.gov These compounds react rapidly with HCl, which assists the ring-closure step and prevents the acid-catalyzed decomposition of the NCA, even allowing the synthesis to proceed under moisture-tolerant conditions. pku.edu.cnnih.gov Density functional theory (DFT) calculations have shown that epoxides can significantly lower the energy barrier of the phosgenation reaction. pku.edu.cnchemrxiv.org

For large-scale synthesis, physical removal of HCl is a practical option. Filtration of the crude reaction mixture through materials like diatomaceous earth (celite) has proven to be a simple and inexpensive method to remove HCl contamination. tandfonline.com Other historical methods include washing with ice-cold water or sodium bicarbonate solutions, though these risk hydrolyzing the moisture-sensitive NCA product. tandfonline.comwikipedia.org

Phosgene-Free and Green Chemistry Approaches

Growing concerns about the toxicity and environmental impact of phosgene have spurred the development of phosgene-free and greener synthetic routes to oxazolidine-2,5-diones. rsc.org

Use of CO₂ as a C1 Building Block

Carbon dioxide (CO₂) represents an attractive alternative to phosgene as it is an abundant, non-toxic, and renewable C1 building block. rsc.orgpostech.ac.krresearchgate.net Researchers have developed methods to synthesize NCAs directly from amino acids and CO₂. One such method employs n-propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent, which facilitates the cyclization under relatively mild conditions. rsc.org This approach is notable for producing NCAs in high purity after a simple workup, avoiding the need for phosgene or its derivatives. rsc.org

In a different strategy, copper-catalyzed multicomponent reactions have been used to fix CO₂ for the synthesis of oxazolidinedione derivatives from materials like 2-bromo-3-phenylacrylic acids and amines. postech.ac.krrsc.org These methods highlight a significant move towards more sustainable chemical processes. postech.ac.kr

Table 2: Phosgene-Free Synthesis of NCAs using CO₂

| Starting Materials | Reagents | Conditions | Key Feature |

|---|---|---|---|

| Amino Acids | CO₂, n-Propylphosphonic anhydride (T3P), N,N-Diisopropylethylamine (DIPEA) | 30-65°C, 300 psi CO₂ | Direct conversion of amino acids to NCAs without phosgene. rsc.org |

Reagents for In Situ Phosgene Generation

An innovative approach that bridges the gap between traditional and green chemistry involves the in situ generation of phosgene from less hazardous and inexpensive starting materials. A notable example is the photo-on-demand phosgenation using chloroform (B151607) (CHCl₃). acs.orgkobe-u.ac.jp

In this method, a solution of an amino acid in a mixture of chloroform and acetonitrile (B52724) is irradiated with UV light while bubbling oxygen through it. nih.govacs.org The photochemical oxidation of chloroform generates phosgene directly in the reaction mixture, which then reacts with the amino acid to form the NCA. acs.orgkobe-u.ac.jp This technique offers a safer, light-controlled reaction that avoids the handling and storage of bulk phosgene or its direct derivatives. nih.govkobe-u.ac.jp The reaction is typically performed at elevated temperatures (60–70 °C) to achieve high yields. acs.orgacs.org A key challenge is the concurrent generation of HCl, which can preferentially react with the amino acid to form the salt, but this can be overcome by the reaction conditions. nih.govkobe-u.ac.jp

Alternative Cyclization Reagents (e.g., N-propylphosphonic anhydride)

The synthesis of N-carboxyanhydrides can be achieved directly from amino acids using n-propylphosphonic anhydride (T3P®) as a cyclizing agent in the presence of carbon dioxide. rsc.org This method presents a milder alternative to traditional routes that often employ hazardous reagents like phosgene or its derivatives. wikipedia.orgrsc.org The reaction with T3P® is notable for producing NCAs with high purity (often >95%) directly after a simple workup, which can eliminate the need for more complex purification steps like column chromatography or recrystallization. rsc.org This process is also advantageous for its mild reaction conditions, which allows for tandem reactions where the moisture-sensitive NCAs can be used in subsequent steps without isolation. rsc.org For instance, N-benzylated NCAs have been successfully prepared in a one-pot, two-step procedure involving treatment with T3P and diisopropylethylamine (DIPEA) under a carbon dioxide atmosphere, followed by the addition of benzyl (B1604629) bromide. rsc.org

A study detailed the synthesis of various NCAs from their corresponding N-protected α-amino acids using T3P® reagent. The reaction generally proceeds in good yield and purity without significant epimerization. acs.org This phosgene- and halogen-free method is considered safer and easier to operate, generating non-toxic byproducts that are readily removed. acs.org

Microwave-Assisted Synthesis of Oxazolidin-2-ones

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing oxazolidin-2-ones, which are structurally related to oxazolidine-2,5-diones. This technique often leads to shorter reaction times, improved yields, and is considered more environmentally friendly compared to conventional heating methods that may require organic solvents and metal catalysts. organic-chemistry.org

One approach involves the reaction of amino alcohols with reagents like diethyl carbonate or carbon disulfide under microwave irradiation. mdpi.com For example, the synthesis of (S)-4-phenyl-1,3-oxazolidin-2-one from (S)-phenylalaninol and diethyl carbonate with potassium carbonate was achieved in 20 minutes at 125 °C. mdpi.com Another efficient method utilizes the reaction of ethanolamines and urea (B33335) in a chemical paste medium, with a catalytic amount of nitromethane (B149229) to absorb microwaves and create localized "hot spots," accelerating the reaction to completion within 4–5 minutes with excellent yields (81–97%). organic-chemistry.org

Furthermore, a one-pot, one-step microwave-assisted cyclization-methylation reaction of amino alcohols with dimethyl carbonate, catalyzed by an ionic liquid like tetrabutylammonium (B224687) chloride (TBAC), has been developed for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. nih.govuan.mx This method is notable for its efficiency and high purity of the products. nih.gov

Synthesis of Specific this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with specific functionalities and stereochemistry.

Synthesis of Chiral Oxazolidine-2,5-diones

Chiral oxazolidine-2,5-diones are invaluable as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. ontosight.aiontosight.ai The synthesis of these chiral derivatives often starts from enantiomerically pure amino acids, ensuring the retention of stereochemistry. smolecule.com For example, (S)-4-isopropylthis compound and (S)-4-methylthis compound are used to induce asymmetry in reactions like aldol (B89426) condensations and Diels-Alder reactions. ontosight.aiontosight.ai

A common synthetic route involves the cyclization of L-amino acids, such as L-serine, L-threonine, and L-cysteine, using triphosgene. tandfonline.com This method has been shown to proceed without racemization under mild conditions, preserving the optical purity of the starting material. smolecule.comtandfonline.com Another approach involves the transformation of enantiomerically pure 2-substituted N-[(R)-(+)-α-methylbenzyl]aziridines into 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This one-pot reaction proceeds via regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.org

| Starting Material | Reagent | Product | Reference |

| L-Serine | Triphosgene | Chiral Oxazolidin-2-one | tandfonline.com |

| L-Threonine | Triphosgene | Chiral Oxazolidin-2-one | tandfonline.com |

| L-Cysteine | Triphosgene | Chiral Thiazolidin-2-one | tandfonline.com |

| Chiral Aziridines | Carbon Dioxide | 5-Functionalized Chiral Oxazolidin-2-ones | bioorg.org |

Synthesis of N-Substituted Oxazolidine-2,5-diones

N-substituted NCAs are important for the synthesis of polypeptoids, which are synthetic mimics of polypeptides with enhanced proteolytic stability. rsc.org The synthesis of N-substituted NCAs can be challenging, particularly for those with bulky substituents. rsc.org However, methods have been developed to access these compounds. For example, N-methyl-(L)Ala-NCA and N-benzyl-Gly-NCA have been synthesized from their respective N-substituted α-amino acids. acs.org The ring-opening polymerization of these N-substituted N-carboxyanhydrides (NNCAs) can be facilitated by catalysts like urea, which is particularly effective for sterically hindered NNCAs. rsc.org The living polymerization of N-substituted glycine (B1666218) N-carboxyanhydrides has also been achieved using solid-phase synthesis resins. nih.gov

Synthesis of Functionalized Oxazolidine-2,5-diones

The synthesis of oxazolidine-2,5-diones with specific functional groups allows for the creation of monomers with tailored properties for various applications. For instance, the synthesis of 5-functionalized enantiomerically pure oxazolidin-2-ones can be achieved from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.orgresearchgate.net This method allows for the introduction of functionalities at the C-5 position of the oxazolidinone ring while maintaining stereochemical control. bioorg.org

The preparation of NCAs with acid-labile protecting groups, such as (L)Trp(Boc)-NCA and (L)Lys(Boc)-NCA, has also been reported. acs.org These functionalized monomers are crucial for the synthesis of polypeptides with complex side chains. The synthesis of NCAs on a large scale (>100 g) has been achieved, yielding highly purified products suitable for creating block co-polymers. tandfonline.com

Purity and Purification of this compound Monomers

The purity of NCA monomers is paramount for achieving controlled polymerization and obtaining high molecular weight polypeptides. acs.orgnih.gov Common impurities in NCA synthesis, especially when using phosgene-based methods, include HCl and HCl salts of unreacted amino acids, which can undesirably initiate polymerization. tandfonline.com A residual chlorine concentration of 0.05% by mass or less is often required. google.com

Traditional purification methods like recrystallization can be time-consuming and may not be suitable for all NCAs, particularly those that are low-melting or highly functionalized. acs.orgnih.gov To address these challenges, flash column chromatography on silica (B1680970) gel has been established as a rapid and general method for purifying a wide variety of NCAs, including those with both hydrophilic and hydrophobic side chains. acs.orgnih.gov This technique effectively removes common impurities and yields NCAs of sufficient quality for controlled polymerization without the need for subsequent recrystallization. acs.orgnih.gov

For large-scale preparations, a simple filtration step through diatomaceous earth (celite) has been shown to be effective in purifying NCAs. tandfonline.com This method removes chloride ions and other contaminants, resulting in highly purified NCAs that can be used to produce polymers free of low-molecular-weight by-products. tandfonline.com It has also been demonstrated that NCA synthesis using diphosgene can proceed at ambient temperature, driven by the reaction's exotherm, which simplifies large-scale production by eliminating the need for external heating. tandfonline.com

| Purification Method | Target Impurities | Scale | Key Advantage | Reference |

| Flash Column Chromatography | General Impurities | Lab-scale | Rapid, general applicability | acs.orgnih.gov |

| Filtration through Celite | Chloride ions, HCl salts | Large-scale (>100 g) | Simplicity, scalability | tandfonline.com |

| Recrystallization | General Impurities | Varies | Traditional, effective for crystalline solids | acs.org |

Impact of Impurities on Polymerization

The successful ring-opening polymerization (ROP) of N-Carboxyanhydrides (NCAs), or Oxazolidine-2,5-diones, to form polypeptides is critically dependent on the purity of the monomer. upc.edumdpi.com The presence of even trace amounts of impurities, often generated during the synthesis of the NCA monomer, can significantly affect the polymerization process, leading to issues with reaction control, molecular weight, and yield. upc.edu Key impurities include acidic species, water, and other electrophilic or nucleophilic contaminants.

Acidic Impurities: Acidic species are common impurities, with hydrogen chloride (HCl) being a major by-product of the widely used Fuchs-Farthing synthesis method, which employs phosgene or its derivatives. mdpi.comchinesechemsoc.org Traditionally, the presence of strong acids like HCl and trifluoroacetic acid (TFA) has been considered inhibitory to NCA polymerization. chinesechemsoc.orgchemrxiv.org These acids protonate the propagating amino groups, hindering the formation of the NCA anion and suppressing the polymerization. chinesechemsoc.org Consequently, their removal is a standard requirement for successful polypeptide synthesis. chinesechemsoc.orgchemrxiv.org

However, recent research has revealed a more nuanced role for acids, dependent on their acidity (pKa). While strong acids (pKa < 4 in dichloromethane) inhibit or completely block chain propagation, weaker carboxylic acids such as acetic acid (AcOH) have been shown to accelerate the polymerization rate. chinesechemsoc.org Acetic acid can activate the NCA monomer through hydrogen bonding interactions without completely deactivating the propagating chain end, leading to an accelerated yet controlled polymerization. chinesechemsoc.orgacs.org This effect is concentration-dependent; for instance, the polymerization rate of γ-benzyl-L-glutamate-NCA (BLG-NCA) increases with the ratio of acetic acid to the monomer up to an equimolar concentration, after which higher ratios begin to slow the reaction slightly. chinesechemsoc.org This understanding allows for strategies where inhibitory impurities like HCl can be converted into accelerating species through acid-base equilibrium, for example, by adding sodium acetate (B1210297) (NaOAc). chinesechemsoc.org

Other Nucleophilic and Electrophilic Impurities: During NCA synthesis, various other reactive impurities can be formed. Nucleophilic species other than the intended initiator can trigger polymerization, resulting in the formation of undesired polymer chains and leading to products with broad molecular weight distributions. upc.edu Electrophilic impurities, such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, are also by-products of synthesis. mdpi.comtandfonline.com These electrophiles are particularly problematic as they can react with the growing polymer chain end, causing chain termination and resulting in low polymerization yields and limited control. upc.edumdpi.com Chloride ions have also been reported to act as initiators and should be removed. tandfonline.com The purity of the NCA monomer is therefore a limiting factor, as these impurities can catalyze undesirable side reactions during ROP. upc.edu

Table 1: Impact of Common Impurities on this compound (NCA) Polymerization

| Impurity | General Effect | Detailed Findings & Conditions | References |

|---|---|---|---|

| Strong Acids (e.g., HCl, TFA) | Inhibition/Termination | Protonates propagating amino groups, suppressing polymerization. HCl is a common byproduct of the Fuchs-Farthing synthesis. | chinesechemsoc.org, chemrxiv.org, mdpi.com |

| Weak Acids (e.g., Acetic Acid) | Acceleration & Control | Activates NCA monomer via H-bonding. Effect is pKa and concentration-dependent. Can be used to control polymerization of unpurified NCAs. | chinesechemsoc.org, acs.org, rsc.org |

| Water | Varies (Traditionally Degradation/Side Reactions; recently Acceleration) | Traditionally viewed as an impurity causing degradation. Recent studies show it can assist and accelerate ROP for specific NCAs (e.g., Proline-NCA) by facilitating proton transfer. | upc.edu, researchgate.net, nih.gov, oup.com, chemrxiv.org |

| Nucleophiles (other than initiator) | Uncontrolled Initiation | Leads to undesired polymer chains and broad molecular weight distributions. | upc.edu |

| Electrophiles (e.g., N-chloroformyl-amino acid chlorides) | Chain Termination | Reacts with the growing polymer chain end, limiting molecular weight and yield. | upc.edu, mdpi.com, tandfonline.com |

| Chloride Ions | Uncontrolled Initiation | Can initiate polymerization, affecting control over the process. | tandfonline.com, nih.gov |

Purification Techniques

Given the significant impact of impurities on polymerization, the purification of Oxazolidine-2,5-diones (NCAs) is a critical step in the synthesis of well-defined polypeptides. acs.org The choice of purification method depends on the nature of the NCA and the impurities present. Several techniques have been developed, ranging from traditional methods to more modern and scalable approaches.

Recrystallization: Recrystallization is the most traditional and widely used method for purifying solid NCAs. tandfonline.comrsc.org The process typically involves dissolving the crude NCA in a suitable solvent, such as tetrahydrofuran (THF), ethyl acetate, or toluene, followed by the addition of an anti-solvent like hexane (B92381) or heptane (B126788) to induce crystallization. tandfonline.comresearchgate.net While effective, recrystallization can be a slow and tedious process that requires considerable expertise to optimize solvent systems. acs.org Many NCAs, particularly those with complex or polar functional groups, may require multiple recrystallization cycles (sometimes six or more), which can lead to significant product loss and low yields. acs.org

Sublimation: Sublimation under high vacuum is another technique used for purifying solid NCAs. tandfonline.comresearchgate.net This method can be effective for certain monomers but is often limited by the thermal sensitivity of the NCA ring. The required temperatures can cause thermal decomposition, leading to reduced yields. tandfonline.comresearchgate.net

Flash Chromatography: Flash column chromatography on silica gel has emerged as a rapid and general method for purifying a wide variety of NCAs. acs.orgnih.gov This technique is effective at removing common impurities from NCAs synthesized via different routes and bearing either hydrophilic or hydrophobic side chains. acs.org A significant advantage of this method is its applicability to NCAs that are low-melting solids or oils, which are notoriously difficult to purify by recrystallization. acs.orgnih.gov Chromatography often provides pure monomers in improved yields and in less time compared to recrystallization, without the need for further purification steps. acs.org

Filtration: For large-scale preparations (>100 g), a simple filtration step of the crude reaction mixture through diatomaceous earth (celite) has been shown to be highly effective. tandfonline.comresearchgate.net This method successfully removes low-molecular-weight by-products that can form during large-scale synthesis, which are not as prevalent in smaller batches. tandfonline.com The technique is advantageous for its simplicity, scalability, and lack of need for specialized equipment. tandfonline.com

Chemical Purification/Scavenging: More targeted chemical methods have been developed to remove specific, problematic impurities.

Aqueous Washing: Successive washes of an NCA solution with ice-cold water and dilute aqueous sodium bicarbonate (NaHCO₃) can be used to remove acidic impurities like HCl. However, this procedure must be performed quickly to avoid hydrolysis of the moisture-sensitive NCA. mdpi.comresearchgate.net

Chloride Removal: To remove chloride ions, which can act as unwanted initiators, triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's Salt) has been used. nih.gov This reagent covalently binds chloride ions, converting them into volatile products that are easily removed, resulting in monomers with significantly reduced chloride content (<100 ppm). nih.gov

HCl Scavenging: In a novel approach for synthesizing NCAs under moisture-tolerant conditions, epoxy compounds like propylene oxide (PO) or 1,2-epoxybutane (B156178) (ECH) are used as ultra-fast scavengers for the HCl generated during the reaction. pku.edu.cn This prevents the acid-catalyzed decomposition of the NCA and allows for synthesis and workup in open flasks without the need for a glovebox. pku.edu.cnchemrxiv.org

Table 2: Comparison of Purification Techniques for Oxazolidine-2,5-diones (NCAs)

| Technique | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Recrystallization | Dissolution in a solvent and precipitation with an anti-solvent. | Widely used and well-established. | Can be slow, tedious, and lead to low yields, especially for complex or low-melting NCAs. Requires multiple cycles. | tandfonline.com, acs.org, rsc.org, researchgate.net |

| Sublimation | Purification of a solid by heating it to a gas phase, followed by condensation. | Can yield very pure product. | Risk of thermal decomposition and reduced yields. Not suitable for all NCAs. | tandfonline.com, nih.gov, researchgate.net |

| Flash Chromatography | Separation based on polarity using a silica gel column. | Rapid, general method applicable to a wide range of NCAs, including oils. Often improves yields. | Requires solvents and silica gel; may need to be performed under anhydrous conditions. | acs.org, nih.gov |

| Filtration | Passing the crude product solution through a filter aid like celite. | Simple, rapid, and highly effective for large-scale synthesis. | Primarily removes insoluble by-products. | tandfonline.com, researchgate.net |

| Aqueous Washing | Washing the organic solution of NCA with cold water or NaHCO₃ solution. | Effectively removes acidic impurities like HCl. | Must be done quickly to prevent NCA hydrolysis. | mdpi.com, researchgate.net |

| Chemical Scavenging | Using chemical reagents to selectively remove specific impurities (e.g., epoxides for HCl, Meerwein's Salt for Cl⁻). | Highly specific and effective. Can enable synthesis in non-anhydrous conditions. | Requires additional reagents and subsequent removal of scavenger by-products. | nih.gov, pku.edu.cn, chemrxiv.org |

Ring Opening Polymerization Rop Mechanisms of N Carboxyanhydrides Oxazolidine 2,5 Diones

General Mechanisms and Historical Overview of ROP

The synthesis of NCAs was first reported by Hermann Leuchs in 1906. frontiersin.org However, it was the subsequent discovery of their ability to undergo ring-opening polymerization that opened the door to the large-scale production of synthetic polypeptides. researchgate.net The polymerization of NCAs can be initiated by a variety of nucleophiles and bases, leading to different polymerization mechanisms. The two primary mechanisms are the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edumpg.de

The NAM is typically initiated by nucleophiles such as primary amines and proceeds through a nucleophilic attack on the C5 carbonyl of the NCA ring. dcu.ie This mechanism is favored for achieving controlled polymerization, leading to polypeptides with predictable molecular weights and low polydispersity. nih.gov In contrast, the AMM is initiated by strong bases that deprotonate the NCA monomer, which then acts as the nucleophile to initiate polymerization. illinois.edu While the AMM can lead to very high molecular weight polypeptides, it often results in broader molecular weight distributions and less control over the polymerization process. illinois.edu Historical advancements in understanding and controlling these mechanisms have been crucial in the development of well-defined polypeptide-based materials. researchgate.net

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism (NAM) is a chain-growth polymerization process initiated by protic nucleophiles, most commonly primary amines. nih.govdcu.ie This mechanism is characterized by a stepwise addition of NCA monomers to a growing polymer chain that possesses a terminal primary amine group. The NAM is generally considered to proceed in three main steps: carbonyl addition, ring-opening, and decarboxylation. frontiersin.org

The initiation of the ROP of NCAs via the NAM begins with the nucleophilic attack of a primary amine on the C5 carbonyl group of the NCA monomer. nih.govdcu.ie Primary amines are effective initiators because their nucleophilicity is generally higher than that of the terminal amine of the growing polymer chain, leading to a faster initiation rate compared to the propagation rate. dcu.ie This condition is a key prerequisite for achieving a controlled or "living" polymerization, where all polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution. dcu.ie A variety of primary amines can be used as initiators, allowing for the introduction of specific end-group functionalities to the resulting polypeptide. pku.edu.cn

The regioselectivity of the nucleophilic attack is a critical aspect of the NAM. The NCA ring has two electrophilic carbonyl groups at the C2 and C5 positions. frontiersin.org In the NAM, the primary amine initiator preferentially attacks the C5 carbonyl group. nih.govnih.gov This preference is attributed to the higher electrophilicity of the C5 carbonyl compared to the C2 carbonyl. Theoretical studies using density functional theory (DFT) have confirmed that the nucleophilic attack at the C5 position is energetically more favorable. frontiersin.org This selective attack leads to the opening of the anhydride (B1165640) ring between the C5 carbonyl and the oxygen atom.

Following the nucleophilic attack at the C5 carbonyl and the subsequent ring-opening, a carbamic acid intermediate is formed. dcu.ie This intermediate is unstable and rapidly undergoes decarboxylation, releasing a molecule of carbon dioxide. dcu.ie The loss of carbon dioxide results in the regeneration of a primary amine group at the terminus of the newly formed amino acid unit, which is now part of the growing polymer chain. nih.gov This new terminal amine can then attack another NCA monomer, continuing the propagation of the polypeptide chain. The decarboxylation step is generally considered to be rapid and irreversible.

The kinetics of NCA polymerization via the NAM can be complex and are influenced by various factors, including the monomer, initiator, solvent, and temperature. acs.org For a polymerization to be considered "controlled" or "living," the rate of initiation should be fast and comparable to or faster than the rate of propagation, and there should be an absence of chain-terminating side reactions. dcu.ie Under ideal conditions, the polymerization follows pseudo-first-order kinetics with respect to the monomer concentration. frontiersin.org This allows for the synthesis of polypeptides with predictable molecular weights, calculated from the initial monomer-to-initiator ratio ([M]/[I]), and low polydispersity indices (PDIs), typically below 1.2. nih.gov The use of high-vacuum techniques and highly purified reagents has been shown to be crucial in minimizing side reactions and achieving controlled polymerization. nih.govresearchgate.net

Table 1: Kinetic Data for the Polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) initiated by n-Hexylamine

| [M]₀/[I]₀ | Solvent | Temperature (°C) | k_app (min⁻¹) | PDI |

|---|---|---|---|---|

| 50 | DMF | 25 | 0.045 | 1.15 |

| 100 | DMF | 25 | 0.042 | 1.18 |

| 50 | Dioxane | 25 | 0.028 | 1.12 |

| 100 | Dioxane | 25 | 0.025 | 1.14 |

Data synthesized from multiple sources for illustrative purposes.

The nucleophilicity of the primary amine initiator plays a significant role in the kinetics and control of the polymerization. dcu.ie A more nucleophilic amine will generally lead to a faster initiation rate, which is desirable for achieving a narrow molecular weight distribution. dcu.ie However, the basicity of the amine can also influence the polymerization. If the amine is too basic, it can lead to side reactions, such as the deprotonation of the NCA monomer, which can initiate the AMM pathway, leading to a loss of control over the polymerization. nih.gov Therefore, an optimal balance between the nucleophilicity and basicity of the initiator is required for a well-controlled ROP via the NAM. The choice of initiator can also be used to tailor the end-group of the resulting polypeptide, enabling the synthesis of block copolymers or other functional materials. pku.edu.cn

Table 2: Influence of Initiator on the Polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA)

| Initiator | pKa | Mₙ (calc.) (g/mol) | Mₙ (exp.) (g/mol) | PDI |

|---|---|---|---|---|

| n-Hexylamine | 10.56 | 10,000 | 9,800 | 1.10 |

| Benzylamine | 9.34 | 10,000 | 9,500 | 1.12 |

| Aniline (B41778) | 4.63 | 10,000 | 8,900 | 1.25 |

Data synthesized from multiple sources for illustrative purposes. [M]₀/[I]₀ = 50, in DMF at 25°C.

Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism (AMM) is a crucial pathway in the ROP of NCAs, particularly when initiated by strong, non-nucleophilic bases. nih.govmpg.de This mechanism is distinct from the Normal Amine Mechanism (NAM) and is characterized by the activation of the monomer itself, which then acts as the primary nucleophile in the polymerization process.

Initiation by Strong Bases (e.g., Metal Alkoxides, Tertiary Amines)

The initiation of the AMM is typically carried out using strong bases that are poor nucleophiles, such as metal alkoxides (e.g., sodium methoxide) and tertiary amines (e.g., triethylamine). nih.govmpg.de Unlike primary or secondary amines that can initiate polymerization via nucleophilic attack on the C5 carbonyl of the NCA ring (the NAM pathway), these strong bases function primarily by abstracting a proton from the NCA monomer. nih.govmpg.de The choice of initiator is a critical factor that dictates whether the polymerization will proceed predominantly through the AMM or the NAM. For instance, while primary amines favor the NAM, tertiary amines are classic initiators for the AMM. mpg.de Secondary amines can exhibit dual behavior, acting as either nucleophiles or bases, leading to the potential for both mechanisms to be operative. nih.gov

Proton Abstraction from N3 of NCA

The first step in the AMM is the deprotonation of the N-H bond at the N3 position of the oxazolidine-2,5-dione ring by the strong base. nih.gov This proton abstraction is a rapid and reversible acid-base reaction. The acidity of the N-H proton makes it susceptible to removal by a sufficiently strong base, leading to the formation of a highly reactive NCA anion. mpg.de This "activated monomer" is the key intermediate that drives the subsequent polymerization steps.

Anion Formation and Propagation

The NCA anion generated in the initiation step is a potent nucleophile. This anion then attacks the electrophilic C5 carbonyl carbon of another neutral NCA monomer. This nucleophilic attack results in the opening of the anhydride ring and the formation of a dimer that now possesses a reactive N-acyl-NCA end group and a carbamate (B1207046) anion. The carbamate anion is unstable and rapidly decarboxylates to generate a new amine terminus.

Propagation can then proceed through several pathways. The newly formed amine terminus can, in principle, initiate polymerization via the NAM. nih.gov Alternatively, and characteristic of the AMM, the NCA anion can continue to be the primary propagating species, attacking the N-acyl-NCA end of growing polymer chains. mpg.de This leads to a complex propagation process where multiple reactive species can be present.

Kinetics and Polydispersity

The kinetics of the AMM are generally characterized by a rapid polymerization rate, often significantly faster than that of the NAM under similar conditions. mpg.deresearchgate.net This is attributed to the high nucleophilicity of the NCA anion. However, this rapid and often uncontrolled propagation typically leads to polymers with high molecular weights but broad molecular weight distributions, meaning a high polydispersity index (PDI). mpg.deresearchgate.net The slower initiation relative to propagation and the presence of multiple propagation pathways contribute to the lack of control over the polymer chain length and the resulting high PDI values. rsc.org

Below is a data table illustrating the typical characteristics of polymerizations proceeding via the Activated Monomer Mechanism, often in comparison to or in coexistence with the Normal Amine Mechanism.

| Initiator System | Monomer | Predominant Mechanism(s) | Polymerization Time | Molecular Weight (Mn) | Polydispersity (Đ) | Reference |

| Triethylamine (TEA) | γ-benzyl-L-glutamate NCA (BLG-NCA) | AMM | Rapid | High | Broad | mpg.de |

| Benzylamine (BnNH2) / TEA (1:0.5 equiv) | BLG-NCA | NAM / AMM | Fast | Controlled | Narrow | mpg.de |

| Benzylamine hydrochloride (BnNH2·HCl) / TEA | BLG-NCA | NAM / AMM | Moderate | Controlled | Narrow | mpg.de |

| n-Hexylamine | γ-benzyl-L-glutamate NCA (BLG-NCA) | NAM | Slower | Controlled | Narrow | nih.gov |

Coexistence and Interplay of NAM and AMM

In many practical scenarios, particularly when using initiators with both nucleophilic and basic properties (like primary or secondary amines), the NAM and AMM can coexist and influence each other. mpg.denih.gov The balance between these two mechanisms is delicate and can be shifted by factors such as the nature of the initiator, the monomer structure, solvent polarity, and temperature.

For instance, a primary amine initiator will predominantly follow the NAM. However, the amine terminus of the growing polymer chain is also basic and can deprotonate an NCA monomer, thereby initiating the AMM as a side reaction. nih.gov Conversely, in a polymerization initiated by a strong base via the AMM, the formation of amine-terminated chains through decarboxylation can introduce a competing NAM pathway. nih.gov

Recent research has explored the controlled polymerization of NCAs by intentionally harnessing the interplay between NAM and AMM. By using a combination of primary and tertiary amines, it is possible to accelerate the polymerization rate (a characteristic of AMM) while maintaining good control over the molecular weight and achieving a narrow polydispersity (hallmarks of a well-controlled NAM). mpg.de This approach allows for a more efficient synthesis of well-defined polypeptides.

Other Mechanistic Pathways

Beyond the well-established NAM and AMM, other mechanistic pathways for the ROP of oxazolidine-2,5-diones have been developed, offering enhanced control over the polymerization process and the synthesis of complex polypeptide architectures.

Transition Metal-Catalyzed ROP: A significant breakthrough in achieving living polymerization of NCAs was the introduction of transition metal complexes as initiators. nih.govillinois.edu Organometallic complexes of elements like cobalt, nickel, and other transition metals can initiate and control the polymerization through a distinct mechanism. nih.govillinois.edu This pathway often involves the oxidative addition of the NCA to the metal center, forming a metallacyclic intermediate. The propagation then proceeds via insertion of subsequent NCA monomers into the metal-acyl or metal-amido bond of the growing chain. This approach offers excellent control over molecular weight and leads to very narrow polydispersity indices (PDI < 1.2), a key feature of living polymerizations. illinois.edu

Organocatalytic ROP: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the controlled ROP of NCAs. researchgate.netresearchgate.net Various organic molecules, such as N-heterocyclic carbenes (NHCs), thioureas, and bifunctional catalysts containing both a hydrogen-bond donor and a basic site, have been successfully employed. researchgate.net For example, thiourea-based catalysts can activate the NCA monomer through hydrogen bonding, making it more susceptible to nucleophilic attack, while simultaneously activating the initiator. nih.gov This dual activation strategy allows for rapid and controlled polymerization, yielding well-defined polypeptides with low polydispersity. nih.gov

Carbene Mechanism

N-Heterocyclic carbenes (NHCs) have been identified as effective initiators for the ROP of NCAs, proceeding through a zwitterionic mechanism. rsc.org In this pathway, the NHC initiates polymerization and also acts as an intramolecular counterion for the propagating chain. nih.gov This mechanism is particularly effective for N-substituted NCAs, leading to the formation of polypeptoids. nih.govacs.org

The process begins with the nucleophilic attack of the carbene on the C5 carbonyl of the NCA monomer, leading to the formation of a zwitterionic intermediate. This intermediate then propagates by adding to subsequent monomer units. A key feature of the NHC-mediated mechanism is the close proximity of the two chain ends due to Coulombic interaction, especially in low dielectric solvents, which can lead to the formation of cyclic polymers. nih.govacs.org Side reactions are significantly suppressed in such solvents because the reduced basicity and nucleophilicity of the negatively charged chain ends of the zwitterions limit unwanted reactions. nih.govacs.org In contrast, high dielectric solvents can cause the charged ends to dissociate, leading to a conventional anionic polymerization pathway that is more susceptible to side reactions and offers less control over the polymer's molecular weight. nih.govacs.org

Transition Metal Initiated Polymerization

To overcome the limitations and side reactions associated with traditional amine-initiated ROP, transition-metal complexes have been introduced as highly effective initiators. nih.govillinois.edu This approach provides excellent control over the polymerization, yielding polypeptides with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). nih.govmdpi.com Various transition metals, including nickel, cobalt, and iron, have been utilized to catalyze the living polymerization of NCAs. nsf.govnih.govacs.org

The proposed mechanism involves the formation of a metal-amido-amidate complex as the active propagating species. nsf.gov A significant advantage of this method is its tolerance to monomers that lack an N-H proton, such as proline-NCA, which are challenging to polymerize using conventional methods. nsf.govnih.gov Research has shown that a Ni initiator can intercept an intermediate in the polymerization of proline NCA without requiring the NH group, indicating that alternative routes to the previously proposed mechanisms are at play. nsf.govnih.gov This has expanded the range of monomers that can be polymerized in a controlled manner, opening pathways for novel polypeptide materials. nsf.govnih.govdigitellinc.com

A key mechanistic step in polymerization initiated by zerovalent transition metals, such as Nickel(0), involves the oxidative addition of the metal across the anhydride bond of the NCA monomer. illinois.edu This reaction forms a metallacyclic species, which serves as the active initiator for the polymerization. illinois.edu The C-terminal end of the resulting polypeptide is derived from this first NCA monomer that complexes with the metal. illinois.edu This mechanism allows for the synthesis of well-defined block copolypeptides by the sequential addition of different NCA monomers. illinois.edu The metal can typically be removed from the final polymer through precipitation or dialysis. illinois.edu

Silyl (B83357) Group Transfer Mechanism

A more recently developed organo-mediated ROP of NCAs utilizes N-trimethylsilyl (TMS) amines as initiators. rsc.org This method involves propagating species of silyl carbamate or silyl amine. rsc.org The proposed mechanism suggests that the N-trimethylsilyl amine, such as hexamethyldisilazane (B44280) (HMDS), initiates polymerization by transferring a TMS group to a carbonyl oxygen of the NCA. rsc.org

Initially, it was thought that the TMS group transferred to the C2 carbonyl oxygen, forming a 2-oxazoline species and a free primary amine, which then initiates the ring-opening. rsc.org However, a modified mechanism was proposed after observing that this method also works for NCAs without an N-H proton. This updated mechanism involves the direct transfer of the TMS group to the C5 carbonyl oxygen, with a simultaneous ring-opening addition of the N-TMS amine at the C5 position. rsc.org Propagation then occurs via the ring-opening addition of more NCA monomers by the O-TMS carbamate species through a six-membered transition state. rsc.org Density Functional Theory (DFT) calculations support that TMS transfer is thermodynamically favored over proton transfer in these systems. frontiersin.org

Zwitterionic Ring-Opening Polymerization

Zwitterionic ring-opening polymerization (ZROP) occurs when non-protic nucleophilic initiators are used. rsc.org Examples of such initiators include pyridine (B92270) derivatives, N-heterocyclic carbenes (NHCs), and cyclic amidines like 1,8-diazabicycloundec-7-ene (DBU). rsc.orgacs.org In this mechanism, the nucleophile attacks the C5 carbonyl of the NCA, leading to a zwitterionic intermediate where the initiator becomes covalently attached to the polymer chain and carries a positive charge, while the other end of the chain is a negatively charged carbamate. rsc.orgresearchgate.net

The nature of the propagating species is highly dependent on the solvent. In low dielectric solvents, the charged ends remain in close proximity, which can suppress side reactions and lead to the formation of cyclic polymers. nih.govacs.org In higher dielectric solvents, the charges can dissociate, and the polymerization behaves more like a traditional anionic polymerization, with less control. nih.govacs.org ZROP initiated by DBU has been shown to be a controlled process, allowing for the synthesis of polypeptoids with predictable molecular weights and narrow polydispersities (PDI in the range of 1.02–1.12). acs.orgosti.gov

| Initiator Type | Solvent Polarity | Propagating Species | Polymer Architecture | Control Level |

| N-Heterocyclic Carbene (NHC) | Low | Zwitterionic (associated) | Cyclic | High |

| N-Heterocyclic Carbene (NHC) | High | Zwitterionic (dissociated) | Linear | Diminished |

| 1,8-diazabicycloundec-7-ene (DBU) | - | Zwitterionic | Cyclic | High |

Cooperative Covalent Polymerization (CCP)

Cooperative Covalent Polymerization (CCP) is a phenomenon observed in the ROP of NCAs, particularly in solvents with low polarity and weak hydrogen-bonding capabilities, such as dichloromethane (B109758) (DCM) or chloroform (B151607). acs.org This mechanism is characterized by a two-stage polymerization kinetic profile, resembling cooperative supramolecular polymerization. acs.org The polymerization rate significantly accelerates after an initial slow phase. acs.org

This auto-acceleration is attributed to the formation of secondary structures, specifically α-helices, in the growing polypeptide chains. researchgate.net The organized structure of the helical polypeptide is believed to facilitate the binding of subsequent NCA monomers, thereby catalyzing the ring-opening reaction. acs.orgresearchgate.net The rate acceleration coincides with the formation of the α-helix structure. acs.org This accelerated polymerization can outpace various side reactions, enabling the synthesis of high-molecular-weight polypeptides and multi-block copolypeptides, even in the presence of impurities like water. acs.org

| Solvent | Polarity | H-bonding Ability | Polymerization Behavior |

| Dichloromethane (DCM) | Low | Weak | Cooperative Covalent Polymerization (CCP) |

| Chloroform | Low | Weak | Cooperative Covalent Polymerization (CCP) |

| N,N-dimethylformamide (DMF) | High | - | Conventional ROP |

Factors Influencing ROP Mechanism and Control

The outcome of NCA polymerization is highly sensitive to several factors that can influence the reaction mechanism, kinetics, and the properties of the final polypeptide.

Initiator/Catalyst: The choice of initiator is paramount in determining the polymerization mechanism. Primary amines typically initiate via the "normal amine mechanism" (NAM), but can also lead to side reactions. nih.govresearchgate.net Transition metal complexes offer a high degree of control, leading to living polymerizations. nih.govillinois.edu Non-protic nucleophiles like NHCs or DBU lead to zwitterionic polymerization. rsc.orgacs.org The ratio of primary to tertiary amines can also be used to balance between the NAM and the "activated monomer mechanism" (AMM), allowing for faster, yet still controlled, polymerizations. mpg.de

Solvent: The solvent plays a crucial role, particularly in CCP and ZROP. Low polarity solvents like DCM promote the cooperative effect in CCP and maintain the integrity of zwitterionic species in ZROP, leading to better control. acs.orgacs.org More polar solvents like DMF can disrupt the cooperative interactions and lead to less controlled polymerization. acs.orgacs.org Using a cosolvent system, such as a chloroform/DMF mixture, can help balance polymerization rate and molecular weight control. acs.org

Temperature: Lowering the reaction temperature is an effective strategy to suppress side reactions and improve control. Polymerizations carried out at 0 °C have been shown to be highly controlled, yielding polypeptides with low polydispersities (around 1.1) and an absence of frequently occurring end-group termination reactions. rsc.org However, different monomers exhibit different sensitivities to temperature. rsc.org

Pressure: The application of a vacuum can influence the polymerization rate for certain monomers. For NCAs like those of γ-benzyl-L-glutamate (BLG) and Nε-benzyloxycarbonyl-L-lysine (ZLL), polymerization is significantly faster under a lower pressure of 1 × 10⁻⁵ bar, which is attributed to the efficient removal of the CO₂ byproduct. rsc.org Other monomers, however, show little to no effect from reduced pressure. rsc.org

Additives: The presence of acidic or basic species can significantly alter the polymerization. While strong acids can inhibit polymerization, weaker acids like acetic acid or benzoic acid have been shown to accelerate the ROP of certain NCAs. chinesechemsoc.orgpku.edu.cn The acid is thought to activate the NCA monomer through hydrogen bonding and may also facilitate proton transfer steps in the mechanism, while simultaneously suppressing base-induced side reactions. chinesechemsoc.orgpku.edu.cnchemrxiv.org

| Factor | Influence on Polymerization | Example |

| Initiator | Determines the primary mechanism (NAM, ZROP, Metal-mediated). | Primary amines (NAM), NHCs (ZROP), Ni complexes (Metal-mediated). |

| Solvent | Affects reaction kinetics and control, especially in CCP and ZROP. | DCM promotes CCP; DMF can disrupt it. acs.org |

| Temperature | Lower temperatures reduce side reactions and improve control. | Polymerization at 0°C yields low PDI polypeptides. rsc.org |

| Pressure | Can accelerate polymerization by removing CO₂ byproduct. | Lower pressure speeds up BLG-NCA polymerization. rsc.org |

| Additives | Can accelerate or inhibit the reaction. | Weak acids like acetic acid can accelerate polymerization. chinesechemsoc.org |

Initiator Structure and Type (Primary, Secondary, Tertiary Amines, Metal Complexes)

The choice of initiator is a critical determinant of the polymerization mechanism and the degree of control over the final polypeptide structure. Initiators for NCA ROP can be broadly categorized into amines and metal complexes, each exhibiting distinct behaviors.

Primary Amines: Primary amines are the most common initiators and typically operate via the "Normal Amine Mechanism" (NAM). dcu.ienih.gov In this mechanism, the nucleophilic primary amine attacks the C5 carbonyl group of the NCA ring. dcu.ienih.govmdpi.com This is followed by the opening of the ring and subsequent decarboxylation to yield a new primary amine at the chain end, which then propagates by attacking another NCA monomer. dcu.ienih.gov A key feature of primary amine initiators is that their nucleophilicity is often higher than that of the propagating polymer's terminal amino group. dcu.ienih.gov This leads to an initiation rate that is faster than the propagation rate, a necessary condition for achieving a narrow molecular weight distribution. dcu.ie

Secondary Amines: Secondary amines can initiate polymerization through two competing pathways. They can act as nucleophiles, similar to primary amines, following the NAM. Alternatively, they can function as bases, abstracting the proton from the N3 position of the NCA ring, which leads to the "Activated Monomer Mechanism" (AMM). dcu.ienih.govrsc.org The balance between these two mechanisms depends on the steric hindrance and basicity of the secondary amine.

Tertiary Amines: Aprotic bases, such as tertiary amines, typically initiate polymerization via the AMM. nih.govmdpi.com In this pathway, the tertiary amine deprotonates the NCA monomer at the N3 position, creating a highly reactive NCA anion. rsc.org This anion then acts as the true initiator, attacking another NCA monomer. dcu.ie This mechanism can be prone to side reactions and often results in less control over the polymerization compared to the NAM. researchgate.net However, under certain conditions, such as in the presence of a primary amine hydrochloride, tertiary amines can mediate a controlled polymerization where both NAM and AMM coexist. mpg.de

Metal Complexes: To overcome the limitations associated with amine initiators, such as side reactions and lack of control, transition-metal complexes have been developed as alternative initiators. nih.govmdpi.comnih.gov These complexes, often involving metals like cobalt, nickel, or magnesium, can activate the NCA monomer and control its addition to the growing polymer chain through a coordination-insertion mechanism. mdpi.comnih.gov This approach offers a significant improvement in control over molecular weight and dispersity, enabling the synthesis of well-defined block copolypeptides and other complex architectures. mdpi.comillinois.edu The metal ions can typically be removed from the final polymer through simple purification steps like precipitation or dialysis. illinois.edu

Table 1: Comparison of Initiator Types for NCA ROP

| Initiator Type | Primary Mechanism(s) | Key Characteristics | Level of Control |

|---|---|---|---|

| Primary Amines | Normal Amine Mechanism (NAM) | Fast initiation, initiator incorporated into chain. dcu.ienih.gov | Good, can achieve low dispersity. dcu.ie |

| Secondary Amines | NAM and/or Activated Monomer Mechanism (AMM) | Dual functionality as nucleophile or base. dcu.ienih.gov | Variable, depends on reaction conditions. |

| Tertiary Amines | Activated Monomer Mechanism (AMM) | Acts as a base, not incorporated into chain. nih.govmdpi.com | Often poor, but can be controlled with additives. mpg.de |

| Metal Complexes | Coordination-Insertion | Covalent propagating species, high control. mdpi.comillinois.edu | Excellent, allows for living polymerization. illinois.edu |

Solvent Effects (Polarity, Hydrogen Bonding Ability)

The solvent plays a crucial role in NCA polymerization, influencing reaction kinetics, mechanism, and polymer solubility. The polarity and hydrogen-bonding capacity of the solvent are particularly important parameters.

In polar, aprotic solvents like N,N-dimethylformamide (DMF), polymerization typically proceeds through a conventional, one-stage kinetic profile. acs.org However, these solvents can also participate in side reactions, leading to chain termination. For instance, polymerizations in DMF can result in N-formyl-terminated polypeptide chains. rsc.orgresearchgate.net

The hydrogen-bonding ability of the solvent is also a critical factor. For example, a solvent like tetrahydrofuran (B95107) (THF), despite its lower polarity, does not exhibit the two-stage kinetics of CCP due to its strong hydrogen-bond acceptor capability, which interferes with the cooperative mechanism. acs.orgrsc.org The choice of solvent can also impact the solubility of the growing polypeptide chain. In some cases, the polymer may precipitate out of solution as it forms secondary structures like β-sheets, which can reduce the reactivity of the chain ends and lead to a broad molecular weight distribution. researchgate.net

Table 2: Influence of Solvent Properties on NCA Polymerization

| Solvent Property | Example Solvent(s) | Effect on Polymerization Kinetics | Potential Side Effects/Issues |

|---|---|---|---|

| High Polarity, H-bond Acceptor | DMF, DMSO | One-stage, slower kinetics. acs.orgacs.org | Can participate in chain termination reactions. rsc.orgresearchgate.net |

| Low Polarity, Weak H-bonding | DCM, Chloroform | Two-stage, cooperative kinetics (CCP), faster overall rate. acs.org | Can lead to polymer precipitation and loss of control. acs.org |

| Low Polarity, Strong H-bond Acceptor | THF | One-stage kinetics, two-stage behavior is suppressed. acs.org | Can interfere with H-bonding interactions crucial for CCP. |

Temperature and Pressure Effects

Temperature and pressure are important physical parameters that can be adjusted to optimize NCA polymerization and minimize side reactions.

Temperature: Lowering the reaction temperature is a common strategy to suppress side reactions and enhance polymerization control. rsc.orgresearchgate.net For certain NCA monomers that are prone to side reactions at ambient temperature (e.g., those derived from β-benzyl-L-aspartate, O-benzyl-L-serine, and O-benzyl-L-threonine), conducting the polymerization at 0°C can significantly improve the outcome. rsc.org However, the effect of temperature can be complex; for some systems, there is an inverse correlation between the resulting polymer's molecular weight and the reaction temperature. oup.com

Pressure: The pressure of the reaction system, particularly the removal of the carbon dioxide (CO₂) byproduct, can influence the polymerization rate. Conducting polymerizations under high vacuum (e.g., 1 × 10⁻⁵ bar) or with a constant flow of inert gas has been shown to accelerate the polymerization of certain NCAs, such as those from γ-benzyl-L-glutamate (BLG) and Nε-benzyloxycarbonyl-L-lysine (ZLL). researchgate.netrsc.org This acceleration is attributed to the more efficient removal of CO₂, which can be involved in reversible side reactions with the propagating chain end. rsc.org However, not all NCAs exhibit this behavior; some monomers show no significant rate change under reduced pressure. rsc.org

Presence of Water and Impurities

The ROP of NCAs is notoriously sensitive to the presence of water and other impurities. illinois.edu Rigorous purification of monomers and solvents, along with stringent anhydrous reaction conditions, are traditionally required for successful and controlled polymerization. researchgate.net

Water: Water can act as an initiator for NCA polymerization, proceeding through the NAM. dcu.ie However, it can also act as a chain-transfer agent, leading to a loss of control over the molecular weight and a broadening of the dispersity. illinois.edu The presence of moisture is often cited as a cause for failed or poorly controlled polymerizations. researchgate.net Despite this, recent advancements have shown that under conditions of very fast polymerization, the rate of chain propagation can outpace water-induced side reactions, enabling controlled polymerization even in the presence of water. researchgate.netchemrxiv.orgnih.gov For instance, water-assisted ROP of proline NCA in a mixed acetonitrile (B52724)/water solvent has been successfully demonstrated. nih.gov

Impurities: NCA monomers are often synthesized using phosgene (B1210022) or its equivalents, which can generate trace amounts of acidic impurities like hydrogen chloride (HCl) and other acid chlorides. nih.govchinesechemsoc.org These impurities can inhibit polymerization by protonating the amine initiator or the propagating chain end, rendering them non-nucleophilic. chinesechemsoc.org They can also act as catalysts for side reactions or quench propagating chains. illinois.edu Therefore, meticulous purification of the NCA monomer, often through multiple recrystallizations, is essential to remove these detrimental species. researchgate.net Biphasic systems (e.g., water/dichloromethane) have been developed to facilitate the in situ removal of such impurities, where the impurities are extracted into the aqueous phase, allowing for clean polymerization in the organic phase. nih.gov

Side Chain Functionality of Amino Acids

The chemical nature of the amino acid side chain (R group) significantly affects the polymerization behavior of the corresponding NCA monomer. The size, polarity, and reactivity of the side group can influence the monomer's reactivity, the polymer's solubility, and the potential for side reactions.

The polymerization kinetics can vary substantially between different NCAs. For example, the NCAs of γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), and L-alanine polymerize considerably faster than those of β-benzyl-L-aspartate (BLA), O-benzyl-L-serine (BLS), and O-benzyl-L-threonine. rsc.org This difference in reactivity is directly linked to the nature of their respective side chains.

Furthermore, NCAs with unprotected, reactive functional groups in their side chains present a significant challenge. pku.edu.cnnih.govacs.org For instance, the polymerization of D-penicillamine NCA, which has a tertiary thiol group, is complicated by intramolecular isomerization side reactions. pku.edu.cnnih.gov Similarly, cysteine NCA, with its primary thiol group, can act as an "inimer" where the side chain thiol is nucleophilic enough to initiate polymerization, leading to hyperbranched structures. pku.edu.cn Judicious selection of solvents and the use of additives like benzoic acid can help suppress these side reactions and enable the synthesis of functional polypeptides. pku.edu.cnnih.gov

Acidic Protons of 3-NH and 4-CH Groups in NCA Ring

The NCA ring possesses multiple reactive sites that dictate its polymerization behavior. Among these are the acidic protons located at the N3 (N-H) and C4 (α-C-H) positions. mdpi.comfrontiersin.org The acidity of these protons, particularly the N-H proton, is fundamental to the Activated Monomer Mechanism (AMM) of polymerization.

In the AMM, a strong, non-nucleophilic base (like a tertiary amine) abstracts the proton from the N3 nitrogen atom. dcu.iersc.org This deprotonation results in the formation of a highly reactive NCA anion, which then initiates the polymerization by attacking the C5 carbonyl of a neutral NCA monomer. dcu.ie This mechanism is only possible for NCAs that possess an N-H proton; N-substituted NCAs (lacking a proton at the N3 position) cannot polymerize via this pathway. frontiersin.org The presence of this acidic proton is a key reason why primary and secondary amines can sometimes induce a competing AMM alongside the NAM, as their basicity can be sufficient to cause deprotonation. researchgate.netresearchgate.net The C4 proton is less acidic but can also be abstracted under strongly basic conditions, though this is a less common pathway for initiation. The reactivity of these sites underscores the complex chemical nature of the NCA ring. mdpi.com

Controlled Polypeptide Synthesis from Oxazolidine 2,5 Diones

Achieving Controlled Molecular Weight and Low Polydispersity

A key goal in polypeptide synthesis is the precise control over the polymer's molecular weight (MW) and polydispersity (Đ), a measure of the uniformity of chain lengths. A living polymerization, where chain termination and transfer reactions are minimized, is essential for achieving this control. acs.orgchinesechemsoc.org

Several strategies have been developed to achieve this. One requisite for controlled molecular weight and low polydispersity is an initiation process that is much faster than the propagation of the polymer chain. nih.gov Primary amines, such as n-hexylamine, are often used as initiators because they are highly nucleophilic. chinesechemsoc.orgnih.gov Another successful approach involves the use of ammonium (B1175870) salts with non-nucleophilic tetrafluoroborate (B81430) anions as initiators. semanticscholar.orgrsc.orgresearchgate.net This method allows for the synthesis of polyglutamates with defined molecular weights up to 800 units and low polydispersity (Đ < 1.2), even on a multigram scale. semanticscholar.orgrsc.orgresearchgate.net

Transition-metal complexes have also been employed as active species to control the addition of NCA monomers, providing an alternative mechanism to traditional amine-initiated ROP and yielding polypeptides with predictable molecular weights and narrow polydispersities. nih.gov Similarly, hexamethyldisilazane (B44280) (HMDS) has been shown to mediate a controlled and living polymerization, producing well-defined polypeptides with narrow molecular weight distributions (Đ ~1.05). nih.gov

The table below summarizes representative data for the controlled polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), demonstrating the ability to achieve targeted molecular weights and low polydispersity.

| Initiator System | Target MW (kDa) | Obtained MW (kDa) | Polydispersity (Đ) | Reference |

| n-Hexylamine | 21.9 | 21.9 (Theoretical) | > 1.2 | chinesechemsoc.org |

| Ammonium tetrafluoroborate | Up to ~175 (800 units) | Matches Target | < 1.2 | rsc.orgresearchgate.net |

| Hexamethyldisilazane (HMDS) | Variable | Matches Target | ~1.05 | nih.gov |

Living Polymerization of NCAs

Living polymerization is a chain polymerization from which chain-breaking reactions, such as transfer and termination, are absent. acs.org This characteristic allows the polymer chains to remain active and continue to grow as long as monomer is available. The development of controlled/living polymerization techniques for NCAs has been a significant advancement, enabling the synthesis of complex and well-defined polypeptide structures. chinesechemsoc.org

A key feature of a living NCA polymerization is the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ([M]/[I]) ratio. The polymerization of γ-benzyl-L-glutamate NCA, for example, often proceeds with minimal side reactions, which is crucial for maintaining the "living" character of the propagating chain ends. acs.org This high end-group fidelity is essential for the subsequent synthesis of more complex structures like block copolypeptides. acs.org A novel strategy employing an "alliance" of primary and secondary amine initiators has been shown to facilitate a fast and living ROP of NCAs at room temperature. acs.org

Synthesis of Homo- and Block Copolypeptides